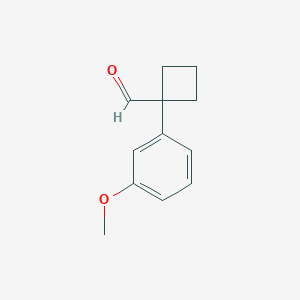

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8-9H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMAJTQIFTWHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Methodological Paradigms for the Synthesis of 1 3 Methoxyphenyl Cyclobutanecarbaldehyde

Established Synthetic Pathways to the 1-Arylcyclobutanecarbaldehyde Framework

The construction of the 1-arylcyclobutanecarbaldehyde scaffold can be approached through a series of established synthetic transformations that systematically build the molecule. These methods involve the initial formation of the cyclobutane (B1203170) ring, followed by the introduction of the aryl group and subsequent functional group manipulation to yield the target aldehyde.

Formation of the Cyclobutane Ring Motif

The cornerstone of the synthesis is the construction of the four-membered carbocycle. [2+2] cycloaddition reactions are a primary method for forming cyclobutane rings. organicreactions.org These reactions can be initiated either thermally or photochemically. organicreactions.orgaklectures.com In a thermal [2+2] cycloaddition, two alkene molecules react under heat to form a cyclobutane ring. organicreactions.org However, these reactions are often limited to specific substrates, such as fluorinated alkenes, to achieve good yields. organicreactions.org

Photochemical [2+2] cycloaddition offers a more general approach, where irradiation with UV or visible light excites an alkene to a higher energy state, which then reacts with a ground-state alkene to form the cyclobutane ring. aklectures.comnih.gov This method is particularly useful for the synthesis of multi-substituted cyclobutanes. researchgate.net

An alternative strategy involves the ring expansion of cyclopropanes or the ring contraction of five or six-membered rings, although these methods are generally less direct for the synthesis of simple cyclobutane frameworks. sioc.ac.cn

Introduction of the 3-Methoxyphenyl (B12655295) Substituent

Once the cyclobutane core is established, the next critical step is the introduction of the 3-methoxyphenyl group. Several classical and modern organic reactions can be employed for this purpose.

One potential route is through a Friedel-Crafts acylation of methoxybenzene with a suitable cyclobutane derivative. For instance, cyclobutanecarbonyl chloride could be reacted with anisole (B1667542) in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(3-methoxyphenyl)cyclobutyl ketone. researchgate.net Subsequent reduction and functional group manipulation would then be required to arrive at the target aldehyde.

Another powerful method involves the use of organometallic reagents . A Grignard reagent, such as 3-methoxyphenylmagnesium bromide, can act as a nucleophile and attack an electrophilic cyclobutane precursor. acs.org For example, the reaction of 3-methoxyphenylmagnesium bromide with cyclobutanecarbonitrile (B1293925) would yield, after hydrolysis, the corresponding ketone, which can be further elaborated.

More contemporary approaches include transition metal-catalyzed cross-coupling reactions . acs.org For instance, a cyclobutane derivative bearing a suitable leaving group (e.g., a bromide or triflate) could be coupled with a 3-methoxyphenylboronic acid or its ester via a Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium complex. nasu-periodicals.org.ua

Elaboration of the Carbaldehyde Functional Group

The final stage in the synthesis is the formation of the carbaldehyde functional group. The specific method for this transformation depends on the nature of the precursor functional group on the cyclobutane ring.

If the synthesis proceeds through a 1-(3-methoxyphenyl)cyclobutylmethanol intermediate, a primary alcohol, a variety of selective oxidation methods can be employed. Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidation, are well-established for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. colab.wsyoutube.combeilstein-journals.org

Alternatively, if a vinyl group is present on the cyclobutane ring at the desired position, a hydroformylation reaction can be utilized. wikipedia.orgyoutube.com This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst under a carbon monoxide and hydrogen atmosphere, to directly generate the aldehyde. wikipedia.orgrsc.orgresearchgate.net

Advanced Strategies for the Construction of Substituted Cyclobutane Rings

Modern synthetic chemistry offers more sophisticated and efficient strategies for the construction of complex cyclobutane structures, often achieving higher levels of stereocontrol and functional group tolerance.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis has revolutionized the synthesis of cyclobutanes by providing milder reaction conditions and enabling otherwise challenging transformations. researchgate.net Various transition metals, including rhodium, copper, and palladium, have been shown to catalyze [2+2] cycloaddition reactions. sioc.ac.cnacs.org These catalysts can facilitate the reaction between two different alkenes (a crossed [2+2] cycloaddition) with high chemo- and regioselectivity, which is often difficult to achieve under thermal or photochemical conditions. researchgate.net For instance, a copper-catalyzed stereoselective [2+2] cyclization has been developed for the direct construction of diaryl-substituted cyclobutanes. sioc.ac.cn

[2+2] Photocycloadditions and Related Light-Mediated Processes

Visible-light photocatalysis has emerged as a powerful tool for initiating [2+2] cycloaddition reactions under mild conditions. nih.govchemrxiv.org This approach often utilizes a photosensitizer that absorbs visible light and then transfers energy to one of the alkene substrates, initiating the cycloaddition. researchgate.net Ruthenium and iridium-based photocatalysts are commonly employed for these transformations. organic-chemistry.org

A significant advantage of photocatalytic methods is their ability to promote cycloadditions between a wider range of substrates, including electron-deficient styrenes. nih.govchemrxiv.orgresearchgate.net In the context of synthesizing 1-(3-methoxyphenyl)cyclobutanecarbaldehyde, a potential strategy would involve the photocatalyzed [2+2] cycloaddition of 3-methoxystyrene with an alkene partner containing a masked aldehyde functionality, such as an acrolein acetal. researchgate.net This would directly install both the desired aryl group and a precursor to the aldehyde in a single step. The reaction often proceeds through a stepwise mechanism involving radical intermediates, allowing for the formation of the more stable benzylic radical, which can influence the regioselectivity of the cycloaddition. nih.gov

| Reaction Type | Key Features | Potential Application for Target Molecule |

| Thermal [2+2] Cycloaddition | Requires heat; often limited to activated alkenes. | Less likely to be efficient for simple, unactivated alkenes. |

| Photochemical [2+2] Cycloaddition | Uses UV or visible light; broader substrate scope. | [2+2] cycloaddition of 3-methoxystyrene with an alkene bearing a masked aldehyde. nih.gov |

| Friedel-Crafts Acylation | Introduces an acyl group to an aromatic ring. | Acylation of anisole with cyclobutanecarbonyl chloride. researchgate.net |

| Grignard Reaction | Forms C-C bonds with organomagnesium reagents. | Reaction of 3-methoxyphenylmagnesium bromide with a cyclobutane electrophile. acs.org |

| Suzuki-Miyaura Coupling | Cross-coupling of boronic acids with halides. | Coupling of a cyclobutane halide with 3-methoxyphenylboronic acid. nasu-periodicals.org.ua |

| Oxidation of Primary Alcohols | Converts alcohols to aldehydes. | Oxidation of 1-(3-methoxyphenyl)cyclobutylmethanol. colab.wsyoutube.com |

| Hydroformylation | Adds a formyl group across a double bond. | Hydroformylation of 1-(3-methoxyphenyl)vinylcyclobutane. wikipedia.org |

| Transition Metal-Catalyzed [2+2] | Milder conditions, higher selectivity. | Catalyzed cycloaddition of 3-methoxystyrene with a suitable alkene. sioc.ac.cn |

| Visible-Light Photocatalysis | Mild, energy-efficient cycloadditions. | Photocatalyzed [2+2] cycloaddition using a photosensitizer. researchgate.net |

Ring Contraction Methodologies (e.g., from Pyrrolidine (B122466) Precursors)

The synthesis of cyclobutanes via the ring contraction of five-membered rings, such as pyrrolidines, presents a powerful and stereoselective strategy. acs.orgacs.orgnih.govchemistryviews.org This approach often involves the generation of a reactive intermediate from the pyrrolidine precursor, which then undergoes rearrangement to form the smaller, more strained cyclobutane ring.

One notable method involves the reaction of polysubstituted pyrrolidines with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org This is proposed to proceed through an in-situ generated iodonitrene species that reacts with the pyrrolidine to form a 1,1-diazene intermediate. Subsequent extrusion of nitrogen gas generates a 1,4-biradical that collapses to the cyclobutane product. nih.govchemistryviews.org A key advantage of this methodology is its potential for high stereoselectivity, with the stereochemistry of the starting pyrrolidine often being retained in the final cyclobutane product. acs.orgacs.org

Strain-Release Chemistry Involving Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors for the synthesis of functionalized cyclobutanes through strain-release-driven reactions. rsc.orgresearchgate.netacs.orgrsc.org The high ring strain (approximately 64 kcal/mol) of the BCB core makes the central C1-C3 bond susceptible to cleavage by a variety of reagents, including radicals, nucleophiles, and electrophiles, as well as under thermal or photochemical conditions. rsc.org

For the synthesis of this compound, a plausible strategy would involve the reaction of a suitably substituted bicyclo[1.1.0]butane with a 3-methoxyphenyl-containing reagent. For instance, visible-light photoredox catalysis can be used to promote the functionalization of BCBs. rsc.org This approach allows for the formation of new carbon-carbon bonds under mild conditions. Additionally, Lewis acid-catalyzed ring-opening of BCBs with nucleophiles can provide a diastereoselective route to substituted cyclobutanes. researchgate.net The unique reactivity of BCBs allows for the construction of complex cyclobutane structures that might be difficult to access through other methods. nih.gov

Catalytic Arylboration of Cyclobutenes

The catalytic arylboration of alkenes is a powerful method for the simultaneous introduction of an aryl group and a boron-containing moiety across a double bond. This strategy can be applied to cyclobutenes to generate highly substituted cyclobutanes. nih.govnih.govresearchgate.net The reaction can be catalyzed by either a combination of copper and palladium or by a nickel catalyst, depending on the substitution pattern of the cyclobutene (B1205218). nih.govnih.gov

In this approach, a cyclobutene precursor would react with a diboron (B99234) reagent and a 3-methoxyphenyl halide in the presence of a suitable catalyst. The resulting product would be a cyclobutane bearing both a 3-methoxyphenyl group and a boronic ester. The boronic ester can then be further functionalized, for example, by oxidation to an alcohol, which could then be oxidized to the target carbaldehyde. This method offers a route to densely functionalized cyclobutanes with good control over regioselectivity and stereoselectivity. nih.gov

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The development of enantioselective and diastereoselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the importance of stereochemistry in bioactive molecules. Several of the aforementioned synthetic strategies can be adapted for asymmetric synthesis.

For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes, using chiral diene ligands, has been shown to produce chiral cyclobutanes with high enantioselectivity and diastereoselectivity. rsc.org Similarly, palladium-catalyzed enantioselective C(sp³)–H arylation of cyclobutanes can be achieved using chiral amino acid ligands. nih.gov

The ring contraction of enantiopure pyrrolidines can also lead to the formation of enantiopure cyclobutanes, effectively transferring the chirality from the starting material to the product. acs.orgacs.org Furthermore, enantiomerically enriched cyclobutanes can be constructed through a three-component process involving the rhodium-catalyzed formation of bicyclobutanes from diazo compounds, followed by a copper-catalyzed homoconjugate addition. nih.gov

These asymmetric methods provide access to specific stereoisomers of this compound derivatives, which is crucial for the investigation of their biological properties and for their potential use as chiral building blocks in the synthesis of more complex molecules. researchgate.net

Table 2: Summary of Methodologies for Chiral Synthesis

| Methodology | Catalyst/Reagent | Key Feature |

| Rhodium-Catalyzed Asymmetric 1,4-Addition | Chiral diene ligands | High enantioselectivity and diastereoselectivity |

| Palladium-Catalyzed Enantioselective C-H Arylation | Chiral amino acid ligands | Direct functionalization of C-H bonds |

| Ring Contraction of Chiral Pyrrolidines | N/A (Substrate control) | Transfer of chirality from starting material |

| Sequential Rh/Cu Catalysis | Chiral Rhodium catalyst | Multi-component, single-flask process |

Asymmetric Catalysis in Cyclobutane Formation

The formation of the cyclobutane core is a critical step in the synthesis of this compound. Asymmetric catalysis, utilizing chiral catalysts to induce enantioselectivity, is a powerful tool for this purpose. Various catalytic approaches have been developed for the construction of chiral cyclobutane derivatives, with [2+2] cycloaddition reactions being a prominent strategy. These reactions can be promoted by different types of catalysts, including organocatalysts and transition metal complexes.

Visible-light-induced asymmetric [2+2] cycloaddition of alkenes represents a modern and efficient approach for constructing cyclobutane rings. chemistryviews.org However, these reactions can sometimes necessitate directing groups, which adds extra steps to the synthetic sequence. chemistryviews.org An alternative that circumvents this is a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. chemistryviews.org This method has been successfully applied to a range of cinnamyl alcohols and allyl acetates, yielding enantioenriched oxa- chemistryviews.orgrsc.org-bicyclic heptanes with good diastereoselectivities and excellent enantioselectivities. chemistryviews.org

The following table illustrates the application of a chiral phosphoramidite-based ligand in an Iridium-catalyzed asymmetric allylic etherification/[2+2] photocycloaddition cascade for the synthesis of chiral cyclobutane derivatives, which could be conceptually applied to precursors of this compound.

| Entry | Cinnamyl Alcohol | Allyl Acetate | Yield (%) | dr | ee (%) |

| 1 | Cinnamyl alcohol | Allyl acetate | 85 | >20:1 | 95 |

| 2 | 4-Methoxycinnamyl alcohol | Allyl acetate | 82 | >20:1 | 96 |

| 3 | 3-Chlorocinnamyl alcohol | Allyl acetate | 78 | >20:1 | 94 |

| 4 | Cinnamyl alcohol | Crotyl acetate | 75 | 10:1 | 92 |

This table presents data for the synthesis of oxa- chemistryviews.orgrsc.org-bicyclic heptanes as reported in a study by You et al., demonstrating the efficacy of the cascade reaction. The data is illustrative of the potential for creating chiral cyclobutane cores. chemistryviews.org

Control of Stereogenic Centers at the Cyclobutane Ring and Quaternary Carbons

The central challenge in the synthesis of this compound lies in the creation and control of the quaternary stereocenter at the C1 position of the cyclobutane ring. This requires precise control over the facial selectivity of the bond-forming step. The development of catalytic asymmetric methods for the construction of all-carbon quaternary stereocenters has been a focal point of research in organic synthesis.

One powerful strategy for creating quaternary stereocenters is through the desymmetrization of prochiral molecules. For instance, ene-reductases have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic approach can generate quaternary stereocenters with high enantioselectivities. While this example pertains to a six-membered ring, the principle of enzymatic desymmetrization is a valuable concept for the construction of chiral building blocks.

In the context of cyclobutanes, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) has emerged as a method to access multi-substituted cyclobutanes. nih.gov Depending on the copper(I) or copper(II) catalytic system used, different regioisomers can be obtained with high diastereoselectivity. nih.gov This highlights the level of control that can be achieved through careful catalyst selection.

The following table provides examples of the diastereoselective synthesis of multi-substituted cyclobutanes through the hydrophosphination of acyl BCBs, showcasing the control over stereocenter formation.

| Entry | Catalyst | R¹ | R² | Product | Yield (%) | dr |

| 1 | Cu(I) | H | Ph | 1,1,3-trisubstituted | 85 | >20:1 |

| 2 | Cu(II) | H | Ph | 1,2,3-trisubstituted | 78 | 15:1 |

| 3 | Cu(I) | Me | Ph | 1,1,3-trisubstituted | 82 | >20:1 |

| 4 | Cu(II) | Me | Ph | 1,2,3-trisubstituted | 75 | 10:1 |

This table illustrates the catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes, demonstrating the ability to selectively form different stereoisomers of substituted cyclobutanes. nih.gov

Chiral Auxiliary and Ligand-Enabled Approaches

Chiral auxiliaries offer a reliable and predictable method for controlling stereochemistry in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. wikipedia.org

For the synthesis of a molecule like this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the cyclobutane ring or the introduction of substituents with high diastereoselectivity. For example, pseudoephedrine is a well-known chiral auxiliary that can be converted to the corresponding amide. wikipedia.org The α-proton of the carbonyl can be deprotonated to form an enolate, which then reacts with an electrophile. The stereochemistry of the addition is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org

The use of chiral ligands in transition metal catalysis is another cornerstone of asymmetric synthesis. Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. A wide variety of chiral ligands have been developed and successfully applied in numerous catalytic transformations, including those for the synthesis of cyclobutane derivatives. chemistryviews.orgresearchgate.net

The following table presents representative chiral auxiliaries that have been successfully employed in asymmetric synthesis and could be adapted for the stereocontrolled synthesis of precursors to this compound.

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity |

| Evans' Oxazolidinones | Alkylation, Aldol, Michael Addition | >99:1 |

| Pseudoephedrine Amides | Alkylation | >95:5 |

| Camphorsultam | Diels-Alder, Alkylation | >98:2 |

| (R)- and (S)-1-Phenylethylamine | Resolution, Asymmetric Synthesis | Varies with substrate |

This table provides examples of common chiral auxiliaries and their typical applications and levels of stereocontrol, which are foundational concepts for designing a synthesis of the target molecule. wikipedia.org

Iii. Reactivity Profiles and Transformative Chemistry of 1 3 Methoxyphenyl Cyclobutanecarbaldehyde

Chemical Transformations of the Carbaldehyde Moiety

The carbaldehyde group, characterized by a polarized carbon-oxygen double bond, is the primary center of reactivity for many common organic transformations. The electrophilic nature of the carbonyl carbon and the presence of an adjacent hydrogen atom make it susceptible to a wide range of chemical conversions.

Aldehydes are readily oxidized to carboxylic acids, a transformation that distinguishes them from ketones, which are generally resistant to oxidation except under harsh conditions. chemguide.co.uk The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to attack by a wide array of oxidizing agents. chemguide.co.uk For 1-(3-methoxyphenyl)cyclobutanecarbaldehyde, oxidation converts the aldehyde functional group into a carboxylic acid, yielding 1-(3-methoxyphenyl)cyclobutanecarboxylic acid.

This conversion can be achieved using various reagents, which can be categorized as either strong or mild oxidants. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in aqueous acid) readily facilitate this transformation. libretexts.org Mild oxidizing agents are also effective and are often used in laboratory settings to differentiate between aldehydes and ketones. A prominent example is Tollens' reagent, an ammoniacal solution of silver nitrate, which upon reacting with an aldehyde produces a carboxylate anion and deposits a characteristic silver mirror. chemguide.co.ukkhanacademy.org

Interactive Table 1: Common Reagents for the Oxidation of this compound

| Oxidizing Agent | Reagent Composition | Product | Key Features |

|---|---|---|---|

| Jones Reagent | CrO₃, H₂SO₄, acetone | 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid | Gives good yields at room temperature. libretexts.org |

| Potassium Permanganate | KMnO₄ | 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid | A very strong oxidizing agent. chemguide.co.uklibretexts.org |

| Potassium Dichromate | K₂Cr₂O₇ in acid | 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid | The orange solution turns green as Cr⁶⁺ is reduced to Cr³⁺. chemguide.co.uk |

The carbaldehyde group can be readily reduced to a primary alcohol. In the case of this compound, this reaction yields (1-(3-methoxyphenyl)cyclobutyl)methanol. This transformation is a fundamental process in organic synthesis, typically accomplished using metal hydride reagents.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent, capable of reducing a wider variety of carbonyl compounds, and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Following the hydride addition, a workup with water or dilute acid is required to protonate the resulting alkoxide intermediate and yield the final alcohol product.

Interactive Table 2: Reagents for Reductive Conversion of this compound

| Reducing Agent | Reagent Composition | Product | Reaction Conditions |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | (1-(3-Methoxyphenyl)cyclobutyl)methanol | Typically in alcoholic solvents (e.g., methanol, ethanol). |

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack. This leads to a broad class of reactions, including nucleophilic additions and condensation reactions, which are pivotal for carbon-carbon bond formation.

A quintessential example of a nucleophilic addition leading to a condensation product is the Wittig reaction. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde. masterorganicchemistry.com The reaction proceeds through a cyclic intermediate called an oxaphosphetane, which then decomposes to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com By selecting the appropriate ylide, a variety of substituted alkenes can be synthesized from this compound, for instance, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form 1-(1-ethenylcyclobutyl)-3-methoxybenzene. wikipedia.org

Condensation reactions, such as the Knoevenagel condensation, represent another important pathway. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. cas.cz For example, reacting this compound with malonic acid derivatives in the presence of a base would lead to the formation of a new carbon-carbon double bond after condensation and subsequent dehydration.

Interactive Table 3: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Intermediate/Transition State | Resulting Functional Group |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CR'R'') | Oxaphosphetane | Alkene (C=CR'R'') |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂), Base | Aldol-type adduct | α,β-Unsaturated system |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Alkoxide | Secondary Alcohol |

Reactions Involving the Cyclobutane (B1203170) Ring System

The four-membered cyclobutane ring is characterized by significant ring strain due to deviations from the ideal tetrahedral bond angle. This inherent strain makes it susceptible to ring-opening reactions under conditions that provide sufficient activation energy, such as heat or light.

Electrocyclic reactions are pericyclic reactions that involve the conversion of a pi bond into a sigma bond (ring-closing) or vice versa (ring-opening) within a conjugated system. wikipedia.org While heating a simple cyclobutane does not typically induce ring-opening, the corresponding cyclobutene (B1205218) derivatives readily undergo thermal electrocyclic ring-opening to form 1,3-butadienes. website-files.commasterorganicchemistry.com This process is highly stereospecific and governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. website-files.com

Under thermal conditions, the ring-opening of a cyclobutene is a conrotatory process, meaning the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). wikipedia.orgwebsite-files.com This occurs to maintain symmetry between the highest occupied molecular orbital (HOMO) of the reactant and the HOMO of the product. wikipedia.org

Conversely, photochemical electrocyclic reactions, induced by UV light, proceed through a disrotatory mechanism. aklectures.com In this case, absorption of light promotes an electron to a higher energy level, changing the symmetry of the relevant molecular orbital (the new HOMO). aklectures.com This results in the substituents rotating in opposite directions (one clockwise, one counter-clockwise). wikipedia.org

While this compound itself lacks the necessary unsaturation to undergo a classic electrocyclic ring-opening, a hypothetical derivative such as 1-(3-methoxyphenyl)cyclobutene would be expected to follow these principles. For example, the thermal ring-opening of a substituted benzocyclobutene, a related strained four-membered ring system, is a well-studied electrocyclic reaction that produces a highly reactive ortho-quinodimethane intermediate. wikipedia.orgresearchgate.net

Interactive Table 4: Stereochemical Rules for Electrocyclic Reactions of 4π-Electron Systems (e.g., Cyclobutenes)

| Condition | Number of π Electrons | Mode of Rotation | Stereochemical Outcome |

|---|---|---|---|

| Thermal (Heat, Δ) | 4 | Conrotatory | Specific and predictable based on reactant stereochemistry. website-files.com |

Ring-Opening Reactions (Rupture of the Four-Membered Ring)

Ring-Opening Carbonyl-Olefin Metathesis (ROCOM)

Ring-Opening Carbonyl-Olefin Metathesis (ROCOM) is a powerful synthetic strategy that enables the formation of new carbon-carbon bonds by cleaving and reforming olefin and carbonyl groups. While direct experimental studies on the ROCOM of this compound are not extensively documented, the principles of this reaction can be applied to predict its behavior. ROCOM reactions involving strained rings like cyclobutenes have been reported to yield γ,δ-unsaturated aldehydes. wikipedia.orgbeilstein-journals.org

The reaction would likely be initiated by the coordination of a catalyst, often a Lewis acid or a transition metal complex, to the carbonyl oxygen of the aldehyde. This activation would facilitate a [2+2] cycloaddition with an olefin partner, forming a transient oxetane (B1205548) intermediate. Subsequent cycloreversion would lead to the cleavage of the cyclobutane ring, releasing the ring strain, and the formation of a new, linear olefinic aldehyde. The success and efficiency of such a transformation would be contingent on the choice of catalyst and the nature of the olefin metathesis partner. Hydrazine-catalyzed ROCOM has been demonstrated for cyclobutenes, suggesting a potential avenue for the transformation of related cyclobutane derivatives. wikipedia.orgbeilstein-journals.org

Hydrogenation and Halogenation-Induced Ring Cleavage

The strained nature of the cyclobutane ring renders it susceptible to cleavage under certain reductive and halogenating conditions.

Hydrogenation: Catalytic hydrogenation of this compound presents a scenario of competitive reactivity between the aldehyde, the aromatic ring, and the cyclobutane core. Generally, the aldehyde group is more readily reduced than the aromatic ring under typical hydrogenation conditions (e.g., using catalysts like Pd/C, PtO₂, or Raney Ni). beilstein-journals.org Therefore, mild hydrogenation would likely yield 1-(3-methoxyphenyl)cyclobutylmethanol. However, under more forcing conditions, such as higher pressures and temperatures, cleavage of the cyclobutane ring can occur. This would result in the formation of a linear alkyl-substituted aromatic compound. The 3-methoxyphenyl (B12655295) group would likely remain intact under conditions that cleave the cyclobutane ring but are not harsh enough to reduce the benzene (B151609) ring.

| Reactant | Catalyst | Conditions | Major Product(s) |

| This compound | Pd/C, H₂ | Mild (e.g., 1 atm, RT) | 1-(3-Methoxyphenyl)cyclobutylmethanol |

| This compound | Ni, H₂ | Forcing (e.g., high P, T) | 1-Butyl-3-methoxybenzene and other ring-opened products |

Halogenation: The reaction of cyclobutanes with halogens such as bromine (Br₂) or chlorine (Cl₂) can proceed via a radical mechanism, particularly under UV irradiation, leading to substitution. However, in the context of ring cleavage, more polar or Lewis acid-catalyzed conditions can induce the opening of the strained four-membered ring. For this compound, the reaction with a halogen could potentially lead to the formation of 1,4-dihalo-substituted linear chains, although the specific regiochemistry would be influenced by the electronic effects of the substituents.

Functionalization and Derivatization of the Cyclobutane Core

Beyond ring-opening reactions, the cyclobutane core can be functionalized while retaining the four-membered ring structure. The presence of the aldehyde group provides a convenient handle for a variety of chemical transformations.

For instance, the aldehyde can be oxidized to a carboxylic acid, 1-(3-methoxyphenyl)cyclobutanecarboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative can then be further transformed into esters, amides, or other acid derivatives.

Alternatively, the aldehyde can undergo nucleophilic addition reactions. For example, reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.

| Reagent | Reaction Type | Product |

| KMnO₄ or Jones Reagent | Oxidation | 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid |

| R-MgBr (Grignard reagent) | Nucleophilic Addition | α-Alkyl-1-(3-methoxyphenyl)cyclobutanemethanol |

| LiAlH₄ or NaBH₄ | Reduction | 1-(3-Methoxyphenyl)cyclobutylmethanol |

These derivatizations allow for the introduction of a wide range of functional groups, enabling the synthesis of a library of compounds based on the 1-(3-methoxyphenyl)cyclobutane scaffold.

Transformations Pertaining to the 3-Methoxyphenyl Aromatic System

The 3-methoxyphenyl group in this compound is an activated aromatic system susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) (-OCH₃) group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. nih.gov This makes the positions ortho and para to the methoxy group (positions 2, 4, and 6) particularly nucleophilic and prone to attack by electrophiles.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the aromatic ring, primarily at the 2, 4, and 6 positions.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding halogenated derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, would introduce acyl or alkyl groups, respectively, onto the aromatic ring at the activated positions. nih.gov

The directing effects of the substituents on the aromatic ring are summarized in the table below:

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -OCH₃ | 3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Ortho, Para |

| -C(CHO)C₃H₆ | 1 | Electron-withdrawing (inductive) | Meta |

The combined electronic effects of the methoxy group and the cyclobutylcarbaldehyde substituent will determine the precise regioselectivity of electrophilic attack. The strongly activating methoxy group is expected to dominate the directing effect.

Iv. Elucidation of Reaction Mechanisms for 1 3 Methoxyphenyl Cyclobutanecarbaldehyde Chemistry

Detailed Mechanistic Studies of Synthetic Transformations

While specific mechanistic studies focused exclusively on 1-(3-methoxyphenyl)cyclobutanecarbaldehyde are not extensively documented in the literature, the mechanisms of its formation and subsequent reactions can be inferred from well-understood organic transformations. The synthesis of this compound likely involves nucleophilic attack on a carbonyl group or a related electrophilic center, followed by cyclization.

One plausible synthetic route involves a multi-step sequence starting from simpler precursors. The formation of the cyclobutane (B1203170) ring, for instance, could proceed through a [2+2] cycloaddition reaction. The mechanism of such a reaction would involve the concerted or stepwise interaction of two alkene moieties, potentially facilitated by photochemical activation or a metal catalyst.

Subsequent transformations of the aldehyde group would follow established mechanistic pathways. For example, its reduction to an alcohol would proceed via nucleophilic addition of a hydride reagent. The mechanism involves the attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

The reactions of related methoxyphenyl-containing compounds can also provide mechanistic insights. For instance, kinetic studies on the aminolysis of 3-methoxyphenyl (B12655295) 4-nitrophenyl thionocarbonate have shown the involvement of a zwitterionic tetrahedral intermediate. nih.gov This intermediate is formed by the nucleophilic attack of an amine on the thiocarbonyl group. nih.gov A similar type of intermediate could be envisaged in nucleophilic addition reactions to the carbonyl group of this compound.

Furthermore, studies on the enzymatic degradation of lignin (B12514952) model compounds, such as the conversion of 1-(3′,4′-dimethoxyphenyl)propene to veratraldehyde, highlight mechanisms involving one-electron oxidation and the formation of radical cation intermediates. mdpi.com While not a synthetic transformation, this illustrates the reactivity of the methoxyphenyl group under certain conditions.

Three-component reactions, which enable the rapid assembly of complex molecules, offer another potential synthetic approach. beilstein-journals.org The mechanism of such reactions often involves the in situ generation of highly reactive intermediates. beilstein-journals.org For example, the reaction of an aldehyde, a CH-acid, and a diene can proceed through a Knoevenagel condensation followed by a Diels-Alder reaction. beilstein-journals.org

Analysis of Stereochemical Control Mechanisms

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when targeting biologically active molecules. For a chiral molecule like this compound, understanding the mechanisms that govern the formation of specific stereoisomers is paramount.

Asymmetric synthesis of this compound or its derivatives could be achieved using chiral catalysts or auxiliaries. For instance, in a hypothetical asymmetric Diels-Alder reaction to construct a precursor to the target molecule, a chiral Lewis acid could be employed to control the facial selectivity of the dienophile's approach to the diene. nih.gov This control arises from the formation of a chiral complex between the Lewis acid and one of the reactants, which sterically hinders one face of the molecule, favoring attack from the opposite face.

Another powerful tool for stereochemical control is the use of organocatalysis. Chiral amines, for example, can react with aldehydes to form chiral enamines or iminium ions. These intermediates can then undergo stereoselective reactions with other reagents. mdpi.com

The use of bimetallic catalytic systems has also emerged as a sophisticated strategy for asymmetric synthesis. For example, a rhodium(II)/chiral N,N'-dioxide-Sm(III) complex has been used for the asymmetric tandem carbonyl ylide formation/[4+3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters. nih.govrsc.org This system allows for the generation of chiral heterocycles with high enantioselectivity. nih.govrsc.org A similar strategy could potentially be adapted for the asymmetric synthesis of functionalized cyclobutane derivatives.

The stereochemical outcome of a reaction is often determined by the transition state geometry. Computational studies can be employed to model these transition states and predict the most likely stereochemical outcome.

Investigation of Key Intermediates (e.g., Biradical, Zwitterionic, Organometallic Complexes)

The transient species formed during a chemical reaction, known as intermediates, are often the key to understanding the reaction mechanism. In the chemistry of this compound, several types of intermediates could play a crucial role.

Zwitterionic Intermediates: As mentioned earlier, zwitterionic intermediates are common in reactions involving nucleophilic attack on carbonyl groups. In the aminolysis of related compounds, a zwitterionic tetrahedral intermediate is proposed, which can be deprotonated to form an anionic intermediate. nih.gov The presence of polar substituents and a polar reaction environment can favor the formation of such zwitterionic species. nih.gov

Biradical Intermediates: In photochemical reactions, such as a [2+2] cycloaddition to form the cyclobutane ring, a biradical intermediate may be involved. This would be formed by the photo-induced excitation of one of the alkene reactants, followed by its addition to the second alkene. The resulting 1,4-biradical would then undergo ring closure to form the cyclobutane product.

Organometallic Complexes: In reactions catalyzed by transition metals, organometallic complexes are key intermediates. For example, in a palladium-catalyzed cross-coupling reaction to introduce the 3-methoxyphenyl group, an organopalladium intermediate would be formed through oxidative addition of an aryl halide to the palladium(0) catalyst. This would be followed by transmetalation and reductive elimination to yield the final product and regenerate the catalyst. Rhodium and samarium complexes have also been used to generate carbonyl ylides as intermediates in cycloaddition reactions. nih.govrsc.org

The table below summarizes potential key intermediates in the synthesis and reactions of this compound.

| Intermediate Type | Potential Role | Reaction Type |

| Zwitterionic Intermediate | Formation of a tetrahedral intermediate upon nucleophilic attack | Aminolysis, Aldol reactions |

| Biradical Intermediate | Intermediate in photochemical cycloadditions | [2+2] Cycloaddition |

| Organometallic Complex | Catalyst-substrate complex | Cross-coupling reactions, Cycloadditions |

| Enamine/Iminium Ion | Chiral intermediate in organocatalysis | Asymmetric functionalization of the aldehyde |

| Radical Cation | Intermediate in oxidative reactions | Electron transfer reactions |

Influence of Catalysis and Reaction Conditions on Mechanistic Pathways

The course of a chemical reaction, and therefore its mechanism, can be profoundly influenced by the choice of catalyst and the reaction conditions.

Catalysis: Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate. In the context of this compound chemistry, both metal-based and organic catalysts could be employed.

Metal Catalysis: Transition metals like palladium, rhodium, and copper are widely used in organic synthesis. fishersci.com For instance, a rhodium catalyst could be used to facilitate a cycloaddition reaction, as seen in the synthesis of dihydro-1,3-dioxepines where a Rh(II) salt is used in conjunction with a chiral N,N'-dioxide-Sm(III) complex. nih.govrsc.org

Organocatalysis: The use of small organic molecules as catalysts has gained prominence in recent years. Chiral amines, as mentioned earlier, can be used to promote asymmetric reactions.

Biocatalysis: Enzymes, such as lignin peroxidase, can catalyze specific reactions under mild conditions. mdpi.com The mechanism of enzymatic reactions often involves the formation of highly specific enzyme-substrate complexes. mdpi.com

Reaction Conditions: Factors such as temperature, pressure, solvent, and pH can all influence the reaction mechanism.

Temperature: Higher temperatures can provide the necessary activation energy for a reaction to proceed, but they can also lead to side reactions and decomposition. In some cases, different reaction pathways may be favored at different temperatures.

Solvent: The polarity of the solvent can influence the stability of charged intermediates, such as zwitterions. Polar solvents can stabilize these intermediates, potentially favoring a stepwise mechanism over a concerted one.

pH: For reactions involving acidic or basic species, the pH of the reaction medium can have a significant impact. For example, in the aminolysis of 3-methoxyphenyl 4-nitrophenyl thionocarbonate, the rate of reaction is dependent on the pH. nih.gov

The following table summarizes the influence of catalysts and reaction conditions on mechanistic pathways.

| Factor | Influence | Example |

| Catalyst | ||

| Metal Catalyst | Provides a lower energy pathway via organometallic intermediates | Rh(II)-catalyzed cycloaddition nih.govrsc.org |

| Organocatalyst | Forms chiral intermediates for asymmetric synthesis | Chiral amine catalysis mdpi.com |

| Enzyme | High specificity and mild reaction conditions | Lignin peroxidase in C-C bond cleavage mdpi.com |

| Reaction Conditions | ||

| Temperature | Affects reaction rate and selectivity | Higher temperatures may favor different pathways |

| Solvent | Stabilizes charged intermediates | Polar solvents can favor zwitterionic mechanisms |

| pH | Affects the protonation state of reactants and intermediates | pH-dependent rate in aminolysis nih.gov |

V. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mpg.de By solving approximations of the Schrödinger equation, DFT can determine the molecule's equilibrium geometry and the spatial distribution of its electrons. For 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, such calculations reveal key aspects of its molecular architecture and electronic character.

The optimized geometry provides the most stable three-dimensional arrangement of the atoms, defining bond lengths, bond angles, and dihedral angles. The electronic properties are further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most easily donated, while the LUMO is the region most receptive to accepting an electron. openaccesspub.org In this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl (B12655295) ring, a consequence of the electron-donating nature of the methoxy (B1213986) group. foodb.cawikipedia.org Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group of the carbaldehyde moiety. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally corresponds to higher reactivity. nih.gov

Another powerful tool for visualizing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions of negative and positive electrostatic potential. rsc.orgresearchgate.net For this compound, the MEP would show an area of high electron density (negative potential, typically colored red) around the carbonyl oxygen atom due to its lone pairs of electrons. The aromatic ring would also exhibit negative potential. Regions of positive potential (electron-deficient, typically colored blue) would be found around the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic ring. researchgate.net

Below is a table of hypothetical electronic properties for this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, based on typical values for similar aromatic aldehydes. openaccesspub.orgnih.gov

| Property | Calculated Value | Unit |

| HOMO Energy | -6.15 | eV |

| LUMO Energy | -1.98 | eV |

| HOMO-LUMO Gap (ΔE) | 4.17 | eV |

| Dipole Moment (μ) | 3.25 | Debye |

| Total Energy | -575.43 | Hartree |

Note: These values are illustrative and represent typical outcomes from DFT calculations for structurally related molecules.

Prediction and Rationalization of Reactivity and Selectivity

The electronic structure calculated via DFT provides a direct foundation for predicting the chemical reactivity and selectivity of this compound. The distribution of the frontier molecular orbitals and the features of the MEP map are key to rationalizing its behavior in chemical reactions. researchgate.netacs.org

A molecule's reactivity is often correlated with its HOMO-LUMO gap; the calculated gap of 4.17 eV suggests a moderately reactive species. nih.gov The locations of the HOMO and LUMO predict the most probable sites for electrophilic and nucleophilic attack, respectively.

Nucleophilic Attack: The LUMO's localization on the carbonyl group indicates that the aldehyde's carbon atom is the primary site for nucleophilic attack. This is a characteristic reaction for aldehydes, leading to addition products. nih.gov

Electrophilic Attack: The HOMO's localization on the 3-methoxyphenyl ring signifies that the ring is the nucleophilic part of the molecule, making it susceptible to attack by electrophiles. The methoxy group is a well-known activating, ortho-para directing group in electrophilic aromatic substitution. wikipedia.org Because the methoxy group is at the meta-position (C3), it would activate the C2, C4, and C6 positions of the ring towards electrophiles.

The MEP map visually confirms these predictions. The negative potential around the carbonyl oxygen makes it a target for protonation or coordination to Lewis acids, which would further enhance the electrophilicity of the carbonyl carbon. The electron-rich π-system of the benzene (B151609) ring is also a clear site for electrophilic attack. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.gov

| Reactivity Descriptor | Formula | Hypothetical Value | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.085 eV | Indicates moderate stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.065 eV | Measures the tendency of electrons to escape. |

| Electronegativity (χ) | -μ | 4.065 eV | Corresponds to the molecule's electron-attracting power. |

| Chemical Softness (S) | 1 / (2η) | 0.240 eV-1 | A higher value suggests higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.96 eV | Classifies the molecule as a moderate electrophile. |

Note: These values are illustrative, calculated from the hypothetical HOMO/LUMO energies in the previous section, and serve to exemplify the application of these concepts.

Modeling of Transition States and Energy Landscapes

A chemical reaction proceeds from reactants to products through a high-energy, transient configuration known as the transition state (TS). mit.edu Due to their fleeting nature, transition states are extremely difficult to observe experimentally. Computational chemistry provides an indispensable tool for locating the geometry of a transition state and calculating its energy, which is essential for understanding reaction mechanisms and kinetics. fossee.in

For this compound, theoretical modeling can be used to map the energy landscape of its characteristic reactions, such as the nucleophilic addition of a cyanide ion to the carbonyl group. A computational study would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants (the aldehyde and the nucleophile), the product (the cyanohydrin), and any intermediates.

Transition State Search: Employing algorithms to locate the first-order saddle point on the potential energy surface that connects the reactants to the product. This structure corresponds to the transition state. acs.org

Frequency Analysis: Confirming the nature of all calculated structures. Reactants and products will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). A lower activation energy implies a faster reaction rate. By mapping the energies of all species along the reaction pathway, a complete reaction profile can be constructed. nih.gov

The following table provides a hypothetical energy profile for the nucleophilic addition of a generic nucleophile (Nu-) to this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Aldehyde + Nu- | 0.0 |

| Transition State (TS) | [Aldehyde---Nu]‡ | +15.2 |

| Product | Addition Product | -22.5 |

Note: The energy values are illustrative and represent a typical profile for an exergonic, single-step nucleophilic addition reaction.

Conformational Analysis of this compound

Conformational analysis is the study of the different three-dimensional arrangements of a molecule that can be interconverted by rotation around single bonds. chemistrysteps.com For this compound, conformational flexibility arises from several sources: the puckering of the cyclobutane (B1203170) ring, rotation about the C-C bond connecting the ring to the aromatic system, and rotation of the aldehyde and methoxy groups.

The cyclobutane ring itself is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would exist in a flat structure. nih.govlibretexts.org This puckering results in two types of substituent positions: axial and equatorial-like. It is generally expected that bulky substituents will preferentially occupy the equatorial position to minimize steric hindrance. researchgate.net

A comprehensive conformational analysis would be performed computationally by systematically rotating the key dihedral angles and calculating the potential energy at each point. This process, known as a potential energy surface (PES) scan, identifies the low-energy conformers (local minima) and the energy barriers between them.

For this compound, the key conformational variables are:

Cyclobutane Puckering: The degree of folding of the four-membered ring.

Aryl-Cyclobutane Torsion: The dihedral angle defined by the plane of the phenyl ring and the cyclobutane ring.

Aldehyde Torsion: The orientation of the C=O bond relative to the cyclobutane ring.

It is predicted that the most stable conformer would feature the 3-methoxyphenyl group in a pseudo-equatorial position on the puckered cyclobutane ring. The orientation of the phenyl ring would be staggered relative to the substituents on the cyclobutane to minimize steric interactions.

The table below presents hypothetical data for two plausible low-energy conformers of this compound.

| Conformer | Dihedral Angle (Caryl-Caryl-Ccyclo-Caldehyde) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conformer A (Global Minimum) | ~45° | 0.00 | 73.1 |

| Conformer B | ~135° | 0.60 | 26.9 |

Note: The dihedral angles and energies are illustrative examples to demonstrate the expected outcome of a conformational analysis.

Vi. Advanced Analytical Methodologies for Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the precise molecular structure. By probing the interactions of the molecule with electromagnetic radiation, these techniques map the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is employed for complete and unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The aldehyde proton is expected to appear as a distinct singlet in the downfield region (δ 9-10 ppm). The aromatic protons of the 3-methoxyphenyl (B12655295) group will exhibit characteristic splitting patterns in the aromatic region (δ 6.8-7.3 ppm). The methoxy (B1213986) group protons will present as a sharp singlet around δ 3.8 ppm. nih.gov The protons on the cyclobutane (B1203170) ring will appear in the upfield region (δ 1.9-2.5 ppm), with their complex splitting patterns revealing their relative stereochemistry. nih.govresearchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (~200 ppm). nih.gov The aromatic carbons show signals between δ 110-160 ppm, with the carbon attached to the methoxy group appearing around δ 159 ppm. The methoxy carbon itself is typically found around δ 55 ppm. nih.govresearchgate.net The quaternary and methylene (B1212753) carbons of the cyclobutane ring will have characteristic shifts that are crucial for confirming the cyclic structure.

Multi-dimensional NMR:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, which is essential for mapping the proton-proton connectivities within the cyclobutane ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule, for example, by showing a correlation from the aldehyde proton to the quaternary carbon of the cyclobutane ring, and from the cyclobutane protons to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.5 (s, 1H) | ~201.0 | Quaternary C (Cyclobutane) |

| Methoxy (-OCH₃) | ~3.81 (s, 3H) | ~55.2 | C3' (Aromatic) |

| Cyclobutane (-CH₂-) | ~2.0 - 2.6 (m) | ~25.0 - 35.0 | Quaternary C, Aromatic C1' |

| Cyclobutane (Quaternary C) | - | ~50.0 | - |

| Aromatic (C1') | - | ~145.0 | - |

| Aromatic (C2', C4', C5', C6') | ~6.8 - 7.3 (m) | ~113.0 - 130.0 | - |

| Aromatic (C3') | - | ~159.8 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The most prominent feature would be the strong carbonyl (C=O) stretching band of the aldehyde group, expected around 1720-1740 cm⁻¹. vscht.czlibretexts.org The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations from the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching of the methoxy aryl ether bond will produce a strong band around 1250 cm⁻¹. Other significant absorptions include the sp² C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the sp³ C-H stretching of the cyclobutane and methoxy groups (below 3000 cm⁻¹). uomustansiriyah.edu.iq

Table 2: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Alkyl (Cyclobutane, Methoxy) | 3000 - 2850 | Medium |

| C-H Stretch | Aldehyde | 2840 - 2800 & 2740 - 2700 | Weak (diagnostic) |

| C=O Stretch | Aldehyde | 1740 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1600 & 1475 | Medium |

| C-O Stretch | Aryl Ether | 1260 - 1200 | Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₄O₂), the expected exact mass is 190.0994 Da. HRMS analysis can confirm this mass with high precision (typically within 5 ppm), which is crucial for verifying the molecular formula and distinguishing it from other isomers.

Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the aldehyde group (loss of CHO, 29 Da), cleavage of the methoxy group (loss of CH₃, 15 Da, or OCH₃, 31 Da), and various cleavages of the cyclobutane ring, which can provide evidence for the cyclic nature of the core structure.

Table 3: Predicted HRMS Data and Key Fragments

| Species | Formula | Calculated Exact Mass (Da) | Interpretation |

|---|---|---|---|

| [M]⁺ | C₁₂H₁₄O₂ | 190.0994 | Molecular Ion |

| [M-CHO]⁺ | C₁₁H₁₃O | 161.0966 | Loss of aldehyde group |

| [M-C₂H₄]⁺ | C₁₀H₁₀O₂ | 162.0681 | Retro [2+2] cycloaddition of cyclobutane |

| [C₈H₉O]⁺ | C₈H₉O | 121.0653 | Methoxyphenyl fragment |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. They are also the primary means of determining the purity of the synthesized material.

The structure of this compound contains a stereocenter at the C1 position of the cyclobutane ring. Therefore, the compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying these enantiomers. mdpi.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for this type of molecule include those based on derivatives of cellulose (B213188) or amylose, or cyclodextrin-based phases. nih.gov The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) and alcohols like isopropanol) to achieve baseline separation of the two enantiomer peaks. mdpi.com Once a method is established, it can be used to determine the enantiomeric excess (ee) of a sample.

Table 4: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purpose | Separation and quantification of enantiomers |

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. dntb.gov.ua In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. researchgate.net

A typical GC analysis would use a non-polar or medium-polarity capillary column (e.g., with a polysiloxane-based stationary phase). The compound's retention time is a characteristic property under specific conditions (temperature program, carrier gas flow rate). Purity is determined by the relative area of the main peak compared to any impurity peaks. Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of any separated impurities by their mass spectra, providing a comprehensive profile of the sample's volatile components.

Table 5: Typical Gas Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5 or similar (5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold 2 min, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Purpose | Purity assessment and analysis of volatile impurities |

Vii. Strategic Applications in Complex Organic Synthesis

Utilization of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde as a Versatile Building Block

This compound serves as a bifunctional building block, where the reactivity of the aldehyde group can be harnessed to form new carbon-carbon or carbon-heteroatom bonds, while the substituted cyclobutane (B1203170) ring acts as a rigid structural cassette. The aldehyde functionality is one of the most versatile in organic chemistry, susceptible to a wide array of transformations. This allows the compound to be integrated into a multitude of synthetic pathways.

The primary modes of reactivity stem from the electrophilic nature of the aldehyde carbon. Key transformations include:

Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.

Wittig Reaction and Related Olefinations: Conversion of the aldehyde to an alkene, providing a means to extend the carbon chain.

Reductive Amination: A powerful method for forming C-N bonds, leading to the synthesis of complex amines, which are prevalent in bioactive molecules.

Aldol and Other Condensation Reactions: Formation of new C-C bonds by reacting with enolates or other nucleophilic partners.

The presence of the 1-(3-methoxyphenyl)cyclobutane moiety remains intact through these transformations, allowing this specific structural and conformational element to be incorporated into the target molecule. This dual nature—a reactive handle combined with a stable, three-dimensional core—underpins its utility as a versatile synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol | C-C bond formation, introduction of a new stereocenter. |

| Wittig Reaction | Ph₃P=CHR | Alkene | C=C bond formation for chain extension or further functionalization. |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Tertiary Amine | C-N bond formation, access to key pharmacophores. |

| Aldol Condensation | Ketone, Base | β-Hydroxy Ketone | Complex C-C bond formation, building molecular complexity. |

Construction of Strained and Conformationally Restricted Molecular Frameworks

A significant challenge in medicinal chemistry and materials science is the control of molecular shape. The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, provides a unique, puckered, and semi-rigid scaffold. nih.gov Incorporating this compound into a larger molecule imposes significant conformational constraints on the resulting structure. nih.govresearchgate.net This restriction of bond rotation is a deliberate strategy used by chemists to:

Lock in Bioactive Conformations: For drug candidates, pre-organizing the molecule into the specific shape required for binding to a biological target can enhance potency and selectivity. ru.nl

Improve Physicochemical Properties: Reducing the number of available conformations can decrease the entropic penalty of binding and can influence properties like solubility and crystal packing.

Explore Novel Chemical Space: The defined three-dimensional arrangement of substituents on a cyclobutane ring allows for the exploration of molecular geometries that are not easily accessible with more flexible acyclic or larger ring systems. nih.gov

The 1,1-disubstitution pattern fixes the relative orientation of the methoxyphenyl group and the side chain derived from the aldehyde, creating a well-defined exit vector for further synthetic elaboration. This makes the building block particularly useful for systematically probing the structure-activity relationships of a molecule in three-dimensional space. nih.gov

Contribution to the Synthesis of Architecturally Diverse Organic Molecules

The versatility of the aldehyde group, combined with the rigid cyclobutane core, makes this compound a valuable starting point for diversity-oriented synthesis (DOS). In DOS, the goal is to generate a collection of structurally diverse molecules from a common intermediate, which is useful for screening for new biological activities.

Starting from this single building block, a vast array of distinct molecular architectures can be accessed through different synthetic operations. For example, multicomponent reactions (MCRs), where three or more reagents combine in a single pot, can rapidly generate complex structures. nih.gov An MCR involving this compound, an amine, and an isocyanide (e.g., the Ugi reaction) would produce a complex peptide-like structure containing the rigid cyclobutane core.

The ability to diverge from a single starting material to create multiple scaffold types is a powerful strategy. By choosing different reaction pathways for the aldehyde, chemists can generate linear, branched, or even new cyclic structures, all bearing the signature 1-(3-methoxyphenyl)cyclobutane moiety. This contributes to the synthesis of compound libraries with high sp³-character and three-dimensionality, a current focus in drug discovery. nih.gov

Role in the Development of Scaffolds for Chemical Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The 1-(3-methoxyphenyl)cyclobutane unit can itself be considered a novel, three-dimensional scaffold. The cyclobutane ring is an underrepresented motif in medicinal chemistry compared to more common rings like cyclohexane (B81311) or various aromatic systems. nih.gov This novelty is advantageous, as it can lead to new intellectual property and potentially overcome challenges associated with existing molecular frameworks.

The key features of this moiety as a scaffold include:

Three-Dimensionality: The non-planar nature of the cyclobutane ring provides a departure from the "flatland" of traditional aromatic-based drugs, offering new ways for molecules to interact with protein binding sites. nih.govnih.gov

Metabolic Stability: The cyclobutane core is relatively inert to metabolic degradation, a desirable property for drug candidates. nih.govrsc.org

Bioisosterism: The cyclobutane ring can act as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group, while offering improved physicochemical properties like solubility. nih.gov

By functionalizing the methoxyphenyl ring (e.g., via demethylation to the phenol (B47542) followed by etherification) and the aldehyde, chemists can create a library of compounds based on this central scaffold for biological screening. This makes this compound not just a building block for incorporation into a larger structure, but a foundational platform for the development of new classes of molecules. rsc.org

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde in laboratory settings?

Methodological Answer:

The synthesis of this compound can involve cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring-closing strategies. A plausible route includes:

Friedel-Crafts Alkylation : Reacting 3-methoxybenzene with a cyclobutane precursor (e.g., cyclobutanecarbonyl chloride) under Lewis acid catalysis (e.g., AlCl₃).

Aldehyde Introduction : Oxidizing a secondary alcohol intermediate (e.g., 1-(3-Methoxyphenyl)cyclobutanol) using pyridinium chlorochromate (PCC) to yield the aldehyde.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Structural analogs like 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde (CAS 1782782-89-1) suggest similar synthetic pathways involving aryl-cyclobutane coupling .

Advanced: How can researchers address challenges in purifying this compound due to its aldehyde group's reactivity?

Methodological Answer:

To mitigate aldehyde oxidation or polymerization:

- Inert Atmosphere : Conduct reactions and purification under nitrogen/argon.

- Stabilized Solvents : Use freshly distilled THF or dichloromethane with stabilizers (e.g., BHT).

- Derivatization : Temporarily convert the aldehyde to a stable acetal or oxime during purification, followed by mild acid hydrolysis.

- Low-Temperature Chromatography : Perform flash chromatography at 4°C to reduce degradation.

GC-FTIR hyphenated techniques, as demonstrated for related carbonyl compounds, can monitor aldehyde integrity during purification .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclobutane ring (δ ~2.5–3.5 ppm for strained CH₂ groups) and aldehyde proton (δ ~9.8–10.2 ppm).

- GC-MS : For purity assessment and molecular ion detection (expected m/z ~190 for C₁₂H₁₄O₂).

- FTIR : Aldehyde C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

Similar compounds, such as 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde, were characterized using SMILES-based structural validation .

Advanced: How should researchers design experiments to identify and quantify impurities in synthesized this compound?

Methodological Answer:

- Chromatographic Separation : Use a GC equipped with a USP L1 column (100% dimethylpolysiloxane, 30 m × 0.32 mm) and a temperature gradient (50°C to 280°C at 10°C/min) to resolve co-eluting impurities.

- Relative Retention Time (RRT) Calibration : Compare impurity peaks against a tramadol hydrochloride impurity reference (RRT 1.14 for cyclohexene derivatives) .

- Spiking Studies : Introduce known impurities (e.g., 3-methoxyphenol) to confirm detection limits.

Basic: What are the critical parameters to optimize the reaction yield of this compound?

Methodological Answer:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation; adjust stoichiometry to minimize side reactions.

- Temperature Control : Maintain ≤0°C during cyclobutane formation to reduce ring-opening.

- Solvent Polarity : Use low-polarity solvents (e.g., toluene) to favor cycloaddition over polymerization.

Intermediate compounds like 3-(3-Methoxyphenyl)propionic acid (CAS 10516-71-9) highlight the role of precursor stability in yield optimization .

Advanced: What methodologies are recommended for studying the stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions (pH 3–10).

- HPLC Monitoring : Use a C18 column (mobile phase: acetonitrile/water) to track aldehyde oxidation products (e.g., carboxylic acid derivatives).

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction.

Impurity profiling in tramadol hydrochloride provides a framework for identifying degradation pathways .

Basic: How can researchers confirm the regioselectivity of the methoxy group in this compound?

Methodological Answer:

- NOE NMR : Irradiate the methoxy protons to observe spatial proximity to cyclobutane CH₂ groups.

- X-ray Crystallography : Resolve the crystal structure to confirm the 3-methoxy substitution pattern.

Structural data for 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde (CAS 1782782-89-1) demonstrates the utility of crystallography for regiochemical validation .

Advanced: What strategies resolve discrepancies in analytical data when cross-validating purity assessments using different chromatographic methods?

Methodological Answer:

- Multi-Detector Systems : Combine GC-MS with FTIR (e.g., Figure 7 in ) to correlate retention times with functional group signatures .

- Method Harmonization : Adjust column polarity (e.g., switch from L1 to L7 phases) and mobile phase gradients to align RRTs across techniques.

- Statistical Analysis : Apply principal component analysis (PCA) to reconcile data from GC, HPLC, and spectroscopic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products